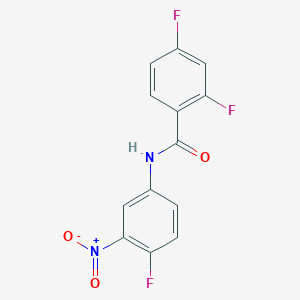
2,4-difluoro-N-(4-fluoro-3-nitrophenyl)benzamide
Cat. No. B8485163
M. Wt: 296.20 g/mol
InChI Key: VLNMFOLSMUAMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07291632B2
Procedure details


Using a method similar to Preparation 13, using 4-fluoro-3-nitroaniline (1.0 g, 6.4 mmol), dioxane (20 mL), and 2,4-difluorobenzoyl chloride (1.46 g, 8.3 mmol) gives the title intertermediate (1.6 g, 84% yield): mass spectrum (ion spray): m/z=297.0 (M+1).



Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[F:12][C:13]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:14]=1[C:15](Cl)=[O:16]>O1CCOCC1>[F:12][C:13]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:14]=1[C:15]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1)=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
1.46 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)Cl)C=CC(=C1)F
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
similar to Preparation 13
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives the title intertermediate (1.6 g, 84% yield)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C=CC(=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
